molecular formula C7H8Cl2N2 B2964682 3,6-Dichloro-4-isopropylpyridazine CAS No. 107228-51-3

3,6-Dichloro-4-isopropylpyridazine

Cat. No. B2964682
CAS RN: 107228-51-3
M. Wt: 191.06
InChI Key: JRZDBBCBIQEJLA-UHFFFAOYSA-N
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Description

3,6-Dichloro-4-isopropylpyridazine, also known as DIP, is a heterocyclic compound that is widely used in organic synthesis. It is an important building block in many pharmaceuticals, agrochemicals, and other products. The compound is a white to pale yellow solid with a specific odor . It is soluble in some organic solvents such as ethanol and dimethylformamide .


Molecular Structure Analysis

The molecular formula of 3,6-Dichloro-4-isopropylpyridazine is C7H8Cl2N2 . It has a molecular weight of 191.06 . The structure of the compound includes a pyridazine ring which is a six-membered ring with two nitrogen atoms .


Physical And Chemical Properties Analysis

The boiling point of 3,6-Dichloro-4-isopropylpyridazine is predicted to be 278.7±35.0 °C . The density is predicted to be 1.274±0.06 g/cm3 . The pKa is predicted to be -0.67±0.10 .

Scientific Research Applications

Agricultural Applications of 3,6-Dichloro-4-isopropylpyridazine

Safety And Hazards

3,6-Dichloro-4-isopropylpyridazine may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if inhaled and toxic if swallowed . When handling this compound, it is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3,6-dichloro-4-propan-2-ylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2/c1-4(2)5-3-6(8)10-11-7(5)9/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZDBBCBIQEJLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dichloro-4-isopropylpyridazine

Synthesis routes and methods I

Procedure details

A solution of 3,6-dichloropyridazine (22.5 g, 0.15 mol) in acetonitrile (35 mL), tetramethylene sulfone (107 mL) and water (245 mL) at room temperature was treated with isobutyric acid (14 mL, 0.151 mol) followed by silver nitrate (13 g, 0.075 mol). The reaction mixture was heated to 55° C. A solution of concentrated sulfuric acid (24 mL) in water (75 mL) was added in one portion followed by the dropwise addition over 35 min of a solution of ammonium persulfate (51.5 g, 0.22 mol) in water (75 mL). The reaction mixture was heated to 70° C. for 20 min and then cooled to room temperature and stirred for 24 h. At this time, the reaction was cooled to 0° C. and 28-30% ammonium hydroxide (100 mL) was added slowly dropwise to bring the reaction to pH=8. The reaction was diluted with water (500 mL) and was filtered over celite and washed well with ethyl acetate (500 mL). The water layer and the organic layer were separated. The organic layer was saved. The aqueous layer was extracted with ethyl acetate (2×500 mL). The combined organics were washed with water (1×400 mL) and a saturated aqueous sodium chloride solution (1×400 mL), dried with magnesium sulfate, filtered and concentrated under vacuum. The resulting oil was purified by column chromatography using silica gel eluted with petroleum ether followed by 10% ethyl acetate in petroleum ether to afford 3,6-dichloro-4-isopropyl pyridazine (7) (19.26 g, 67%) as an oil; (+)-HRMS m/z calcd for C7H8Cl2N2 (M+) 190.0065, found 190.0059. Molecular Weight=191.0612; Exact Mass=190.0065
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500 mL
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13 g
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22.5 g
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14 mL
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35 mL
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107 mL
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245 mL
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24 mL
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75 mL
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51.5 g
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75 mL
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100 mL
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Synthesis routes and methods II

Procedure details

Fifty g. of 3,6-dichloropyridazine was slurried in 500 ml. of water with 28.5 g. of silver nitrate and 66.5 g. of isobutyric acid at 50°. Five hundred ml. of water and 98.6 g. of sulfuric acid were added, and the mixture was heated to 60°. To it was added 228 g. of ammonium persulfate, dissolved in 500 ml. of water. The mixture warmed to 75° as the persulfate was slowly added, and after the addition the mixture was cooled to 10° and ice was added to it. The pH was then adjusted to 9-10 with ammonium hydroxide, and the mixture was extracted three times with 400 ml. portions of diethyl ether. The organic layers were combined and washed twice with 400 ml. portions of 0.5N sodium hydroxide. The organic layer was then washed with brine, dried over magnesium sulfate, and evaporated under vacuum to obtain 52 g. of impure product. It was chromatographed by high performance liquid chromatography, eluting with 5:1 hexane:ethyl acetate, and the desired product was obtained as an oil, amounting to 25 g.
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